

# Spectroscopic Profile of 2-Hydroxy-5-isopropylbenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Hydroxy-5-isopropylbenzoic acid

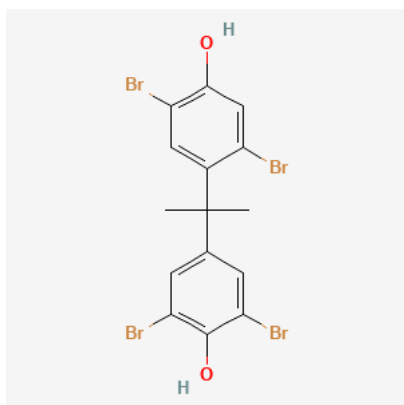
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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Hydroxy-5-isopropylbenzoic acid** (CAS No: 31589-71-6), a substituted salicylic acid derivative.<sup>[1]</sup> This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The methodologies for acquiring this data are also detailed.

## Molecular Structure and Properties:

- Molecular Formula: C<sub>10</sub>H<sub>12</sub>O<sub>3</sub><sup>[2]</sup>
- Molecular Weight: 180.20 g/mol <sup>[2]</sup>



- Structure:

## Spectroscopic Data

The following sections present the expected spectroscopic data for **2-Hydroxy-5-isopropylbenzoic acid**. This data is compiled based on typical values for the functional groups present and analysis of similar compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.<sup>[1]</sup>

### <sup>1</sup>H NMR (Proton NMR) Data (400 MHz, CDCl<sub>3</sub>)

The <sup>1</sup>H NMR spectrum reveals the different types of protons in the molecule. The aromatic protons are found in the downfield region (δ 6.8-7.4 ppm), while the isopropyl group protons are in the aliphatic region. The hydroxyl and carboxylic acid protons typically appear as broad singlets.<sup>[1]</sup>

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11.0 - 12.0	br s	1H	-COOH
~7.8	d	1H	Ar-H (position 6)
~7.3	dd	1H	Ar-H (position 4)
~6.9	d	1H	Ar-H (position 3)
~5.0 - 6.0	br s	1H	-OH
~3.0	sept	1H	-CH(CH <sub>3</sub> ) <sub>2</sub>
~1.2	d	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>

d: doublet, dd: doublet of doublets, sept: septet, br s: broad singlet

### <sup>13</sup>C NMR (Carbon-13 NMR) Data (100 MHz, CDCl<sub>3</sub>)

The <sup>13</sup>C NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is significantly downfield. Aromatic

carbons appear in a characteristic region, and the isopropyl carbons are found in the upfield region.<sup>[1]</sup>

Chemical Shift ( $\delta$ ) ppm	Assignment
~173	-COOH
~158	C-OH (C2)
~145	C-CH(CH <sub>3</sub> ) <sub>2</sub> (C5)
~132	Ar-CH (C6)
~125	Ar-CH (C4)
~118	Ar-CH (C3)
~115	C-COOH (C1)
~34	-CH(CH <sub>3</sub> ) <sub>2</sub>
~24	-CH(CH <sub>3</sub> ) <sub>2</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid)
2960-2870	Medium	C-H stretch (Aliphatic)
1680-1710	Strong	C=O stretch (Carboxylic acid)
1600, 1450	Medium	C=C stretch (Aromatic ring)
1200-1300	Strong	C-O stretch
920	Broad	O-H bend (Carboxylic acid dimer)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

m/z	Relative Intensity	Assignment
180	High	$[M]^+$ (Molecular ion)
163	Moderate	$[M - OH]^+$
135	High	$[M - COOH]^+$ or $[M - H_2O - CO]^+$
121	Moderate	$[M - C_3H_7]^+$
93	Moderate	$[C_6H_5O]^+$

## Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **2-Hydroxy-5-isopropylbenzoic acid** are provided below.

### NMR Spectroscopy

- Sample Preparation:
  - Accurately weigh 5-10 mg of **2-Hydroxy-5-isopropylbenzoic acid** for  $^1H$  NMR (20-50 mg for  $^{13}C$  NMR).
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- $d$ ,  $CDCl_3$ ) in a clean, dry vial.
  - Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.
  - Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The liquid height should be around 4-5 cm.
  - Cap the NMR tube securely.

- Data Acquisition:
  - Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
  - Place the sample into the NMR spectrometer.
  - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
  - Acquire the  $^1\text{H}$  NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
  - For  $^{13}\text{C}$  NMR, a larger number of scans is typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.
  - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation:
  - Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
  - Place a small amount of the solid **2-Hydroxy-5-isopropylbenzoic acid** onto the center of the ATR crystal.
- Data Acquisition:
  - Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
  - Collect a background spectrum of the empty, clean ATR crystal.

- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400  $\text{cm}^{-1}$ ).
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Clean the ATR crystal thoroughly after the measurement.

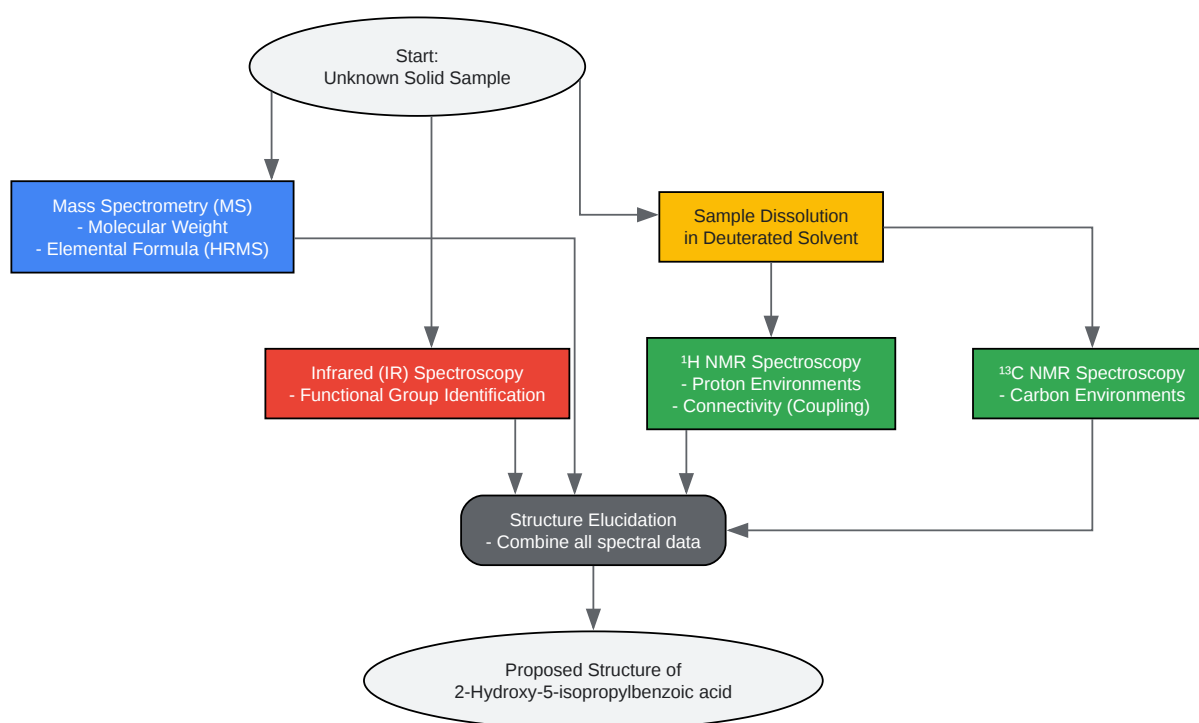
## Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction:
  - For a solid sample like **2-Hydroxy-5-isopropylbenzoic acid**, a direct insertion probe is often used.
  - A small amount of the sample is placed in a capillary tube at the tip of the probe.
  - The probe is inserted into the ion source of the mass spectrometer through a vacuum lock.
  - The sample is then gently heated to promote vaporization into the ion source.
- Ionization and Analysis:
  - In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
  - The resulting positive ions are accelerated out of the ion source and into the mass analyzer.
  - The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio ( $m/z$ ).
  - The detector records the abundance of ions at each  $m/z$  value.
- Data Interpretation:
  - The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ .
  - The peak with the highest  $m/z$  value typically corresponds to the molecular ion  $[M]^+$ .

- The fragmentation pattern provides structural information about the molecule.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an unknown solid organic compound like **2-Hydroxy-5-isopropylbenzoic acid**.



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Caption: Workflow for Spectroscopic Structure Elucidation.

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## References

- 1. 2-Hydroxy-5-isopropylbenzoic acid | 31589-71-6 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
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